1,1-Diethoxy-2-(methylsulfanyl)ethane

Descripción

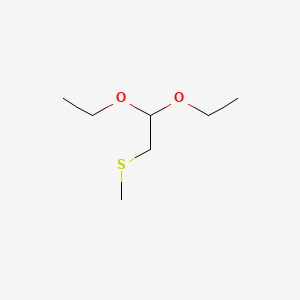

Its structure is characterized by the formula C₇H₁₆O₂S, combining ether and sulfide functionalities. This compound is primarily used in synthetic chemistry as a precursor or intermediate, particularly in the synthesis of heterocyclic compounds and organometallic complexes .

Propiedades

IUPAC Name |

1,1-diethoxy-2-methylsulfanylethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2S/c1-4-8-7(6-10-3)9-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRPQNGHKPJXCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CSC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304418 | |

| Record name | 1,1-diethoxy-2-(methylsulfanyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4819-74-3 | |

| Record name | 1,1-Diethoxy-2-(methylthio)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4819-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 165668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-diethoxy-2-(methylsulfanyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(METHYLTHIO)-ACETALDEHYDE DIETHYL ACETAL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-Diethoxy-2-(methylsulfanyl)ethane can be synthesized through several methods. One common approach involves the reaction of 2-chloroethyl ethyl ether with sodium methylthiolate. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:

ClCH2CH2OCH2CH3+NaSCH3→CH3SCH2CH2OCH2CH3+NaCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

1,1-Diethoxy-2-(methylsulfanyl)ethane undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form simpler alkanes using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alkanes

Substitution: Various substituted ethers

Aplicaciones Científicas De Investigación

1,1-Diethoxy-2-(methylsulfanyl)ethane has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mecanismo De Acción

The mechanism of action of 1,1-Diethoxy-2-(methylsulfanyl)ethane involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methylsulfanyl groups can modulate the compound’s binding affinity and specificity, influencing various biochemical pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

1,1-Dimethoxy-2-(methylsulfanyl)ethane (CAS 40015-15-4)

- Structure : Differs by replacing ethoxy (-OCH₂CH₃) groups with methoxy (-OCH₃).

- Properties : The shorter methoxy chains reduce steric hindrance and increase polarity compared to the ethoxy analog. This may lower boiling points and enhance solubility in polar solvents.

- Applications : Used in similar synthetic pathways but with altered reactivity due to smaller alkoxy groups .

1,2-Diethoxyethane (CAS 629-14-1)

- Structure : Contains two ethoxy groups but lacks the methylsulfanyl moiety.

- Properties : As a pure ether, it exhibits higher volatility (bp ~121°C) and lower density compared to 1,1-Diethoxy-2-(methylsulfanyl)ethane. The absence of sulfur reduces hydrophobicity and oxidative stability.

- Applications : Common solvent in organic reactions; less suited for sulfur-mediated syntheses .

(Methylsulfanyl)ethane (Ethyl Methyl Sulfide)

Functional Group Substitutions

1-Isocyanato-2-(methylsulfanyl)ethane (CAS 37441-16-0)

- Structure : Replaces one ethoxy group with an isocyanate (-NCO) functionality.

- Properties: The isocyanate group introduces high reactivity toward nucleophiles (e.g., amines, alcohols), making it valuable in polymer chemistry. The sulfide group retains hydrophobicity, influencing solubility in non-polar media.

- Applications : Precursor for polyurethanes and heterocyclic compounds .

(1R)-1-(Ethylsulfanyl)-1-(methylsulfanyl)ethane

- Structure : Contains two sulfide groups (-SCH₃ and -SCH₂CH₃) instead of ethoxy groups.

- Properties : Increased sulfur content enhances thermal stability but reduces solubility in polar solvents. Chiral centers (e.g., R-configuration) may influence stereoselective reactions.

- Applications: Potential use in asymmetric synthesis and catalysis .

Physical and Chemical Properties Comparison

Key Research Findings

- Synthetic Utility : this compound serves as a precursor in sila-azacyclopentane synthesis, demonstrating its role in forming heterocyclic frameworks .

- Solvent Behavior: Ethoxy-containing compounds like 1,2-Diethoxyethane exhibit superior solvation for non-polar substrates compared to sulfide analogs, as seen in bitumen density studies with ethane .

- Reactivity Trends : Sulfides oxidize more readily than ethers, necessitating inert atmospheres during storage. Isocyanates, however, require strict moisture control to prevent polymerization .

Actividad Biológica

1,1-Diethoxy-2-(methylsulfanyl)ethane, a compound with the CAS number 4819-74-3, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two ethoxy groups and a methylthio group attached to a central carbon atom. The molecular formula is with a molecular weight of 164.27 g/mol. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects, particularly in relation to its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that compounds with sulfur-containing groups often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may interfere with bacterial cell wall synthesis or function as a protein synthesis inhibitor.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its potential anticancer properties. A notable study demonstrated that the compound induces apoptosis in human cancer cell lines through the activation of caspase pathways:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The results indicated a dose-dependent increase in apoptotic cells when treated with concentrations ranging from 10 to 100 µM.

The proposed mechanism of action for the biological activity of this compound involves several biochemical pathways:

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

- Inhibition of Enzymatic Activity : It is hypothesized that the methylthio group interacts with thiol groups in proteins, inhibiting critical enzymes involved in cellular metabolism.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental setups:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Methodology : Disk diffusion and broth dilution methods were employed.

- Findings : The compound exhibited significant inhibition zones compared to control groups.

-

Study on Anticancer Properties :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was utilized to determine cell viability post-treatment.

- Findings : A marked reduction in cell viability was observed at higher concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.